molecular formula C16H25NO2 B068179 2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol CAS No. 160133-33-5

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol

Cat. No.: B068179
CAS No.: 160133-33-5
M. Wt: 263.37 g/mol
InChI Key: YKUVZEGONPYNPE-UHFFFAOYSA-N
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Description

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chiral Ligands and Catalytic Asymmetric Induction :

    • A study on enantiopure β-amino alcohols based on l-pipecolinic acid, including [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, discusses their preparation and use as chiral ligands for catalytic asymmetric induction, which is crucial in synthesizing optically active compounds (Alvarez-Ibarra et al., 2010).
  • Synthesis of Benzylpiperidines :

    • A method for synthesizing 2- and 4-substituted benzylpiperidines is discussed, highlighting a scalable and environmentally benign approach. The process involves temperature-programmed deoxygenation and heteroaromatic ring saturation, which could be relevant for synthesizing similar structures (Ágai et al., 2004).
  • pH-Triggered Conformational Switches :

    • The study of trans-3,4-diacetoxypiperidine as a model for novel pH-triggered conformational switches might offer insights into the design of molecules with responsive conformational changes. This could be relevant for materials or sensors that respond to environmental changes (Samoshin et al., 2011).
  • Reactivity of Localized Singlet Diradicals :

    • The study discusses the reactivity of 2,2-diethoxy-1,3-diphenylcyclopentane-1,3-diyl as a diradical. While not the same compound, the principles of diradical reactivity and stability could provide valuable insights into related compounds and their potential applications in synthesis or material science (Abe et al., 2000).
  • Hydrogenation and Kinetics :

    • Research on the hydrogenation of a benzylpiperidine derivative and its kinetics might provide insights into chemical transformations and reaction conditions beneficial for related compounds (Jelčić et al., 2016).
  • Lyotropic Liquid Crystalline Polymers :

    • A study on viologen polymers based on 4,4'-bipyridyl and the ditosylates of trans-1,4-cyclohexanedimethanol discusses their lyotropic properties and potential for creating materials with specific ordered structures, which might be relevant for designing new materials with tailored properties (Bhowmik et al., 1998).

Safety and Hazards

The safety data sheet for “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” advises against its use for medicinal, household, or other uses . In case of exposure, it recommends rinsing with pure water for at least 15 minutes and consulting a doctor . It also suggests wearing tightly fitting safety goggles, fire/flame-resistant and impervious clothing, and handling with gloves .

Properties

IUPAC Name

2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUVZEGONPYNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571109
Record name 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160133-33-5
Record name 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of LAH (656 mg, 17.3 mmol, 3.0 eq) in THF (50 ml) was added dropwise diethyl 2,2′-(1-benzylpiperidine-4,4-diyl)diacetate (2 g, 5.76 mmol) in THF (10 ml) at 0° C. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with THF/water (0.7 ml water in 7 ml THF). Then the mixture was stirred for 1 h at room temperature, filtered through celite and concentrated to dryness to yield the desired compound. The crude product was used directly in next step without further purification. Yield: 80%
Name
Quantity
656 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of lithium aluminum hydride (0.76 g) in tetrahydrofuran (120 mL) was added a solution of diethyl 1-benzylpiperidine-4,4-diacetate (3.47 g) in tetrahydrofuran (10 mL) dropwise. The ice bath was removed and the reaction solution was stirred at room temperature for 1 hour. The reaction solution was again ice-cooled, to which water (0.76 mL), a 15% aqueous sodium hydroxide solution (0.76 mL) and water (2.28 mL) were added successively. The substance thus separated out was filtered off with Celite. The filtrate was concentrated under reduced pressure to give the title compound (ca. 2.63 g). This product was subjected to the subsequent step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 2
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 3
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2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 4
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2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 5
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 6
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol

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